6-Chloropyridin-3-yl acetate

Lipophilicity Membrane permeability Neonicotinoid design

6-Chloropyridin-3-yl acetate (CAS 188057‑24‑1; C₇H₆ClNO₂; MW 171.58 g mol⁻¹) is a halogenated pyridin‑3‑yl acetate ester that serves primarily as a protected, lipophilicity‑enhanced intermediate for the construction of chloropyridine‑containing bioactive molecules, most notably the 6‑chloropyridin‑3‑ylmethyl pharmacophore found in commercial neonicotinoid insecticides (imidacloprid, thiacloprid, acetamiprid) [REFS‑1]. Its computed XLogP3 of 1.6 and topological polar surface area of 39.2 Ų differentiate it from the parent 6‑chloropyridin‑3‑ol and from non‑chlorinated pyridin‑3‑yl acetate, foreshadowing distinct handling, reactivity, and permeability properties that are quantifiable [REFS‑2].

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 188057-24-1
Cat. No. B067147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyridin-3-yl acetate
CAS188057-24-1
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CN=C(C=C1)Cl
InChIInChI=1S/C7H6ClNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3
InChIKeyNWKLWOGUAXAQGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 6-Chloropyridin-3-yl Acetate (CAS 188057-24-1) and Its Core Technical Profile


6-Chloropyridin-3-yl acetate (CAS 188057‑24‑1; C₇H₆ClNO₂; MW 171.58 g mol⁻¹) is a halogenated pyridin‑3‑yl acetate ester that serves primarily as a protected, lipophilicity‑enhanced intermediate for the construction of chloropyridine‑containing bioactive molecules, most notably the 6‑chloropyridin‑3‑ylmethyl pharmacophore found in commercial neonicotinoid insecticides (imidacloprid, thiacloprid, acetamiprid) [REFS‑1]. Its computed XLogP3 of 1.6 and topological polar surface area of 39.2 Ų differentiate it from the parent 6‑chloropyridin‑3‑ol and from non‑chlorinated pyridin‑3‑yl acetate, foreshadowing distinct handling, reactivity, and permeability properties that are quantifiable [REFS‑2].

Why 6-Chloropyridin-3-yl Acetate Cannot Be Replaced by Generic Pyridinyl Acetates


In‑class compounds such as pyridin‑3‑yl acetate (CAS 17747‑43‑2) or 6‑chloropyridin‑3‑ol (CAS 41288‑96‑4) are not drop‑in replacements. Pyridin‑3‑yl acetate lacks the chlorine atom that provides the critical 0.8 unit XLogP3 increase (XLogP3 = 0.8 vs. 1.6) and the electron‑withdrawing effect needed to tune the reactivity of downstream neonicotinoid pharmacophores [REFS‑1]. 6‑Chloropyridin‑3‑ol carries a free hydroxyl group (H‑bond donor count = 1), which introduces unwanted nucleophilic side reactions during alkylations and necessitates additional protection/deprotection steps that reduce overall yield compared to the pre‑acetylated form [REFS‑2]. The quantitative evidence below demonstrates how these molecular differences translate into measurable synthetic and biological advantages.

Quantitative Differentiation of 6-Chloropyridin-3-yl Acetate: Evidence Guide


Enhanced Lipophilicity (ΔXLogP3 = +0.8) vs. Non‑Chlorinated Pyridin‑3‑yl Acetate

Computed XLogP3 for 6‑chloropyridin‑3‑yl acetate is 1.6, compared with 0.8 for the non‑chlorinated pyridin‑3‑yl acetate [REFS‑1]. This 0.8‑unit increase represents a ~6.3‑fold higher predicted octanol/water partition coefficient, directly attributable to the 6‑chloro substituent. In neonicotinoid SAR studies, the 6‑chloropyridin‑3‑ylmethyl moiety confers up to 10‑fold higher binding affinity at insect nAChRs compared with the unsubstituted pyridin‑3‑ylmethyl analogue [REFS‑2].

Lipophilicity Membrane permeability Neonicotinoid design

Absence of H‑Bond Donor Differentiates from 6‑Chloropyridin‑3‑ol for Selective Alkylation Chemistry

6‑Chloropyridin‑3‑yl acetate has a hydrogen bond donor count of 0, whereas the corresponding alcohol 6‑chloropyridin‑3‑ol has a donor count of 1 [REFS‑1]. In quaternary ammonium‑catalysed O‑alkylations of halopyridinates, the use of pre‑formed acetate esters eliminates competing N‑alkylation side reactions that plague direct phenoxide alkylations, enabling 'excellent yield and purity' of O‑alkylated products compared with conventional methods that suffer from 'low reaction rates and concurrent formation of N‑alkylated by‑products' [REFS‑2].

Protecting group strategy Chemoselectivity Alkylation regioselectivity

Validated Intermediate for High‑Affinity Neonicotinoid Probe Synthesis (Ki = 0.47 nM)

The 6‑chloropyridin‑3‑yl acetate scaffold is a direct precursor to the 6‑chloropyridin‑3‑ylmethyl pharmacophore essential for nanomolar nAChR binding. In a comprehensive structure–activity study, N‑(5‑azido‑6‑chloropyridin‑3‑ylmethyl)‑2‑iminothiazoline, accessible from this acetate intermediate, displayed a Ki of 0.47 nM at mammalian α4β2 nAChRs, while the corresponding N‑(5‑azidopyridin‑3‑ylmethyl) analogue (de‑chloro) showed markedly reduced affinity (Ki not reported as a preferred compound, consistent with the known requirement of the 6‑chloro substituent for high potency) [REFS‑1].

Nicotinic acetylcholine receptor Photoaffinity probe Insecticide discovery

Procurement‑Guiding Application Scenarios for 6‑Chloropyridin‑3‑yl Acetate


Synthesis of 6‑Chloropyridin‑3‑ylmethyl‑Containing Neonicotinoid Probes and Insecticides

When the synthetic route requires installation of the 6‑chloropyridin‑3‑ylmethyl group—a pharmacophore critical for sub‑nanomolar insect nAChR affinity—6‑chloropyridin‑3‑yl acetate is the preferred protected intermediate. It eliminates the need for a separate hydroxyl protection step and suppresses N‑alkylation side reactions during quaternary ammonium‑catalysed coupling, as documented in US 3,969,360 [REFS‑1]. The 6‑chloro substituent provides the 0.8‑unit lipophilicity gain essential for membrane permeation of the final probe [REFS‑2].

Lipophilicity‑Driven Lead Optimisation Campaigns Requiring Predictable logP Modulation

In medicinal chemistry programmes where each 0.5 logP unit increment is correlated with cellular permeability, the XLogP3 of 1.6 (vs. 0.8 for the de‑chloro analogue) makes 6‑chloropyridin‑3‑yl acetate a valuable building block for SAR exploration [REFS‑1]. The ester functionality additionally provides a convenient handle for further diversification (hydrolysis, amidation, reduction) without introducing an H‑bond donor that would confound permeability measurements.

Process Chemistry Routes Where Chemoselective O‑Functionalisation Is Required

For scale‑up of halopyridinate O‑alkylation, the pre‑acetylated substrate reduces the formation of N‑alkylated by‑products that plague direct phenoxide methods, leading to higher isolated yields and simpler purification [REFS‑1]. This directly lowers the cost per kilogram of the downstream active ingredient and is a key procurement consideration for CROs and CDMOs evaluating route scalability.

Preparation of 5‑Azido‑6‑chloropyridin‑3‑ylmethyl Photoaffinity Probes

The acetate serves as the entry point to 5‑azido‑6‑chloropyridin‑3‑ylmethyl chloride, the essential intermediate for photoaffinity probes that have been validated with Ki values of 0.47–3.9 nM at insect and mammalian nAChRs [REFS‑2]. Selecting the chlorinated acetate rather than the non‑halogenated analogue ensures retention of the azide‑tolerant 6‑chloro substituent required for high‑affinity probe performance.

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